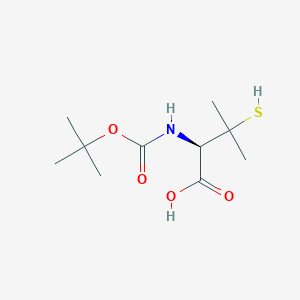

(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid

Descripción general

Descripción

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a mercapto group (–SH) on the side chain, and a methyl group. This compound is often used in peptide synthesis and other organic synthesis processes due to its unique reactivity and stability.

Mecanismo De Acción

Target of Action

N-BOC-L-(+)-PENICILLAMINE, also known as ®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, is a derivative of the amino acid penicillamineIt’s known that the n-boc group is widely used in organic synthesis for the protection of amino groups .

Mode of Action

The compound acts as a protecting group for amino acids and peptides during chemical reactions . The N-BOC group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the N-BOC group to protect the amino group during reactions, preventing it from reacting with other compounds. The N-BOC group can be removed under certain conditions, such as the use of oxalyl chloride in methanol .

Biochemical Pathways

The compound plays a crucial role in the synthesis of various biochemical compounds, including peptides and proteins .

Result of Action

The primary result of the action of N-BOC-L-(+)-PENICILLAMINE is the protection of amino groups during chemical reactions . This protection allows for the successful synthesis of various biochemical compounds, including peptides and proteins .

Action Environment

The action of N-BOC-L-(+)-PENICILLAMINE can be influenced by various environmental factors. For instance, the deprotection of the N-BOC group can be achieved under room temperature conditions using oxalyl chloride in methanol . The reaction’s efficiency can be affected by the presence of other compounds, the reaction temperature, and the reaction time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Análisis De Reacciones Químicas

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to remove the Boc protecting group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reagents such as oxalyl chloride in methanol can be used for the selective deprotection of the Boc group.

Substitution: Various bases and nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Disulfides.

Reduction: The free amino acid without the Boc group.

Substitution: Amino acids with different protecting groups or functional groups.

Aplicaciones Científicas De Investigación

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications.

Industry: Used in the synthesis of various organic compounds and materials.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Amino-3-mercapto-3-methylbutanoic acid: Lacks the Boc protecting group.

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid: Has a hydroxyl group instead of a mercapto group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both the Boc protecting group and the mercapto group. This combination provides specific reactivity and stability, making it valuable in synthetic and research applications .

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, commonly referred to as N-BOC-L-(+)-penicillamine, is a derivative of the amino acid penicillamine. This compound is notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a mercapto group (-SH), which confer specific reactivity and stability that are valuable in synthetic and research applications. This article reviews the biological activity of this compound, including its synthesis, chemical properties, and potential therapeutic applications.

The molecular formula of this compound is CHNOS, with a molecular weight of 249.33 g/mol. The compound features an amino group protected by a Boc group, a mercapto group on the side chain, and a methyl group, which enhances its solubility and reactivity in various chemical reactions .

Synthesis

The synthesis of this compound typically involves the protection of the amino group with di-tert-butyl dicarbonate in the presence of a base like triethylamine. The reaction is generally conducted in dichloromethane at room temperature. The Boc group can be deprotected using reagents such as oxalyl chloride in methanol, allowing for further functionalization or incorporation into peptide chains .

Antioxidant Properties

One of the significant biological activities attributed to this compound is its antioxidant capability. Studies have shown that compounds with mercapto groups can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in contexts such as neuroprotection and anti-inflammatory therapies.

Role in Protein Structure

The compound has been investigated for its role in stabilizing protein structures due to the presence of the mercapto group, which can form disulfide bonds under oxidative conditions. Such interactions are crucial in maintaining the integrity of protein folding and function .

Therapeutic Applications

Research indicates potential therapeutic applications for this compound in various medical contexts:

- Autoimmune Disorders : As a derivative of penicillamine, it may exhibit similar therapeutic effects in treating conditions like rheumatoid arthritis and Wilson's disease.

- Cancer Research : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth or enhance the efficacy of chemotherapeutic agents through mechanisms involving oxidative stress modulation .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Penicillamine in Rheumatoid Arthritis : A clinical study demonstrated that penicillamine effectively reduces symptoms and slows disease progression in rheumatoid arthritis patients. Given that this compound shares structural similarities, it may also contribute to similar therapeutic outcomes .

- Antioxidant Activity : In vitro studies have shown that compounds containing mercapto groups exhibit significant antioxidant activity by reducing reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Acetyl-L-cysteine | Contains -SH group | Antioxidant, mucolytic agent |

| L-Penicillamine | Parent compound | Treatment for Wilson's disease |

| (R)-2-Amino-3-hydroxy-3-methylbutanoic acid | Hydroxyl instead of -SH | Less potent antioxidant |

Propiedades

IUPAC Name |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATRCIRDUXIZQK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554696 | |

| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110763-40-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-mercapto-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110763-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.